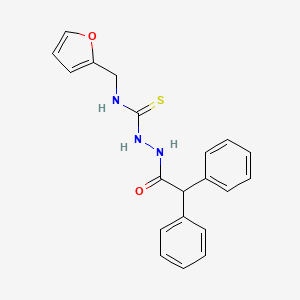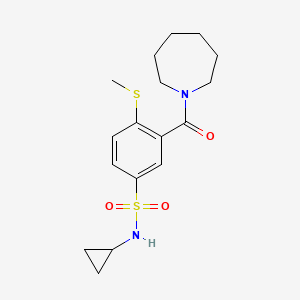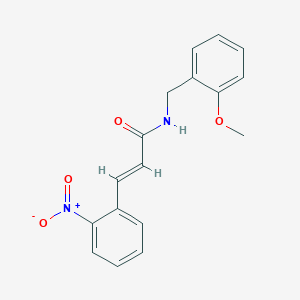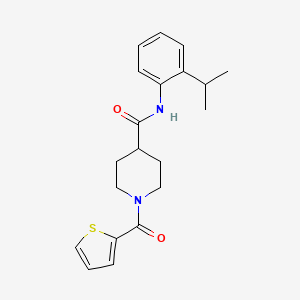
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide, also known as DPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. DPH belongs to the class of hydrazinecarbothioamide compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Wirkmechanismus
The exact mechanism of action of 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide is not fully understood. However, several studies have suggested that 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has also been shown to modulate the expression of various genes involved in these processes. In vivo studies have reported that 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antitumor activity has been well-established in vitro and in vivo. However, 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide also has some limitations for lab experiments. It is a highly reactive compound that can undergo degradation and oxidation in the presence of air and light. Therefore, it requires careful handling and storage to maintain its stability and activity.
Zukünftige Richtungen
There are several future directions for the study of 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide. One potential direction is to explore the use of 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide in combination with other anticancer agents to enhance its efficacy and reduce its toxicity. Another potential direction is to investigate the molecular mechanisms underlying the antitumor activity of 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide, which could lead to the development of more potent and selective analogs. Additionally, further studies are needed to evaluate the safety and pharmacokinetics of 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide in animal models and human clinical trials.
Wissenschaftliche Forschungsanwendungen
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been extensively studied for its potential as an anticancer agent. Several studies have reported that 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in these processes.
Eigenschaften
IUPAC Name |
1-[(2,2-diphenylacetyl)amino]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19(22-23-20(26)21-14-17-12-7-13-25-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSANQBKJJFTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole](/img/structure/B4736990.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B4736993.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline](/img/structure/B4736996.png)
![methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4736997.png)

![N-(5-methyl-3-isoxazolyl)-4-({[(4-nitrophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4737008.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4737025.png)



![4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4737058.png)
![2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4737070.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4737080.png)